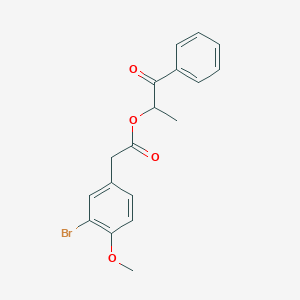
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, also known as MOPBA, is a chemical compound used in scientific research. This compound is a derivative of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, which is a known inhibitor of the enzyme monoamine oxidase-B (MAO-B). MOPBA has been found to have similar inhibitory effects on MAO-B, making it a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease.
Mechanism of Action
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate is a selective inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. Additionally, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. In addition to its MAO-B inhibitory activity, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has also been found to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate in lab experiments is its selectivity for MAO-B. This allows researchers to specifically target this enzyme without affecting other enzymes or neurotransmitter systems in the brain. However, one limitation of using 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate is its relatively low potency compared to other MAO-B inhibitors. This may require higher doses of the compound to achieve the desired effects.
Future Directions
There are several future directions for research on 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate. One area of interest is the development of more potent MAO-B inhibitors based on the structure of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate in the brain.
Synthesis Methods
The synthesis of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate involves the reaction of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate with methylamine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been extensively studied for its potential therapeutic applications. One study found that 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate was effective in reducing the levels of oxidative stress in the brain, which is a hallmark of Parkinson's disease. Another study found that 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate was able to protect dopaminergic neurons from the toxic effects of the pesticide rotenone, which is known to cause Parkinson's disease-like symptoms.
properties
Product Name |
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate |
|---|---|
Molecular Formula |
C18H17BrO4 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H17BrO4/c1-12(18(21)14-6-4-3-5-7-14)23-17(20)11-13-8-9-16(22-2)15(19)10-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
QBRXPTPILFXENE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)

![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
